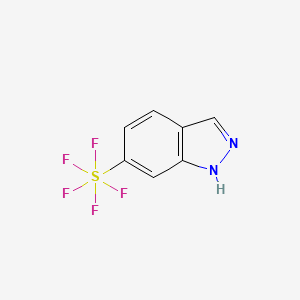

6-(Pentafluorosulfanyl)-1H-indazole

Description

Significance of Pentafluorosulfanyl (SF5) Chemistry in Heterocyclic Systems

The pentafluorosulfanyl (SF5) group is a functional group that has been gaining prominence in medicinal chemistry and materials science. rowansci.com Often referred to as a "super-trifluoromethyl group," the SF5 moiety is known for its high electronegativity, thermal and chemical stability, and lipophilicity. rowansci.comnih.govenamine.net These characteristics, stemming from the strong sulfur-fluorine bonds, can significantly alter the electronic and physical properties of a parent molecule. rowansci.com When incorporated into heterocyclic systems, the SF5 group can enhance metabolic stability and membrane permeability, properties highly valued in drug design. rowansci.com Its electron-withdrawing nature can also influence the reactivity and binding affinity of the heterocyclic scaffold. rowansci.com The introduction of the SF5 group into organic molecules has been a subject of intense research, with various methods being developed for its efficient incorporation. tandfonline.comchemrxiv.org

Overview of Indazole Derivatives in Organic and Material Chemistry Research

Indazoles, which consist of a pyrazole (B372694) ring fused to a benzene (B151609) ring, are a class of heterocyclic compounds that have attracted significant interest from chemists and biologists. ijsdr.org While rarely found in nature, synthetic indazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV properties. nih.govnih.govnih.gov This has led to their extensive use as scaffolds in drug discovery and medicinal chemistry. ijsdr.orgnih.gov The versatility of the indazole ring allows for diverse substitutions, leading to a vast library of compounds with varied biological and material properties. nih.gov In materials science, indazole-based compounds are explored for their potential applications in various technologies. austinpublishinggroup.com

Rationale for Focused Academic Inquiry into SF5-Substituted Indazoles

The combination of the robust and influential SF5 group with the versatile indazole scaffold presents a compelling case for dedicated research. The unique electronic properties of the SF5 group are expected to modulate the biological activity and material characteristics of the indazole core in novel ways. For instance, an efficient synthetic route to 6-SF5-indazoles has been developed, enabling the synthesis of various derivatives. nih.gov This includes the creation of an SF5-analog of gamendazole (B1674601), a compound with a 6-CF3-substituted indazole core, highlighting the potential for creating new therapeutic agents. nih.gov The study of SF5-substituted indazoles allows researchers to explore how the powerful electron-withdrawing and lipophilic nature of the SF5 group can be harnessed to fine-tune the properties of this important heterocyclic system.

Current State of Fundamental Research and Emerging Avenues for the Compound

Fundamental research on 6-(pentafluorosulfanyl)-1H-indazole is currently focused on developing efficient synthetic methodologies and characterizing the physicochemical properties of the compound and its derivatives. nih.gov The synthesis of various derivatives, such as bromo, iodo, nitro, N-acetyl, and N-benzyl substituted 6-SF5-indazoles, has been reported, providing a platform for further exploration. nih.gov

Emerging avenues for this compound lie in its potential application in medicinal chemistry and materials science. The development of an SF5-analog of gamendazole suggests a promising future in the discovery of new drugs. nih.gov Furthermore, the unique properties imparted by the SF5 group could lead to the development of novel materials with tailored electronic and physical characteristics. researchgate.netrsc.org The ongoing challenge remains the limited availability of SF5-containing building blocks, which hampers widespread application. anr.fr However, as synthetic methods improve and the understanding of SF5 chemistry deepens, the potential for this compound and its derivatives to contribute to various scientific fields continues to grow.

Interactive Data Table: Properties of the Pentafluorosulfanyl (SF5) Group

| Property | Description | References |

| Electronegativity | The SF5 group is one of the most electronegative groups due to the strong electron-withdrawing effect of the five fluorine atoms. | rowansci.com |

| Thermal & Chemical Stability | The strong S-F bonds make the SF5 group highly resistant to heat and chemical reactions. | rowansci.comnih.gov |

| Lipophilicity | Despite its high electronegativity, the SF5 group can increase the lipophilicity of a molecule. | rowansci.com |

| Size | The SF5 group is larger than the trifluoromethyl (CF3) group. | enamine.net |

Properties

IUPAC Name |

pentafluoro(1H-indazol-6-yl)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2S/c8-15(9,10,11,12)6-2-1-5-4-13-14-7(5)3-6/h1-4H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNQDKTQXRYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Pentafluorosulfanyl 1h Indazole and Analogues

Regioselective Synthesis of the 6-SF5-Indazole Core Structure

The direct and regioselective synthesis of the 6-(pentafluorosulfanyl)-1H-indazole core is crucial for accessing this important heterocyclic system. rsc.orgresearchgate.net Methodologies have been developed that begin with precursors already containing the SF5 moiety, allowing for the precise construction of the indazole ring at the desired position.

Multi-Step Approaches from Precursors Containing the SF5 Moiety

An efficient synthetic pathway to the 6-SF5-indazole core has been established starting from commercially available SF5-anilines. This multi-step approach ensures the regioselective placement of the SF5 group. The synthesis commences with 4-(pentafluorosulfanyl)aniline, which undergoes a sequence of reactions including diazotization, reduction, and cyclization to form the indazole ring.

A key precursor, 4-hydrazinyl-1-(pentafluorosulfanyl)benzene, is synthesized from 4-(pentafluorosulfanyl)aniline. This intermediate can then be cyclized to form the indazole scaffold. Another effective route involves the Sandmeyer reaction on 2-amino-5-(pentafluorosulfanyl)benzonitrile, followed by reduction and cyclization to yield the target 6-SF5-indazole. These methods provide reliable access to the core structure, which can then be further modified.

Derivatization Strategies for Functionalizing the 6-SF5-Indazole Scaffold

Once the 6-SF5-indazole core is synthesized, various derivatization strategies can be employed to introduce functional groups at different positions on the scaffold. These modifications are essential for exploring the structure-activity relationships of 6-SF5-indazole analogues. rsc.org Electrophilic substitution reactions are commonly used to functionalize the indazole ring. For instance, bromination, iodination, and nitration of 6-SF5-indazole have been successfully achieved, providing key intermediates for further synthetic transformations. rsc.orgresearchgate.net Additionally, N-alkylation and N-acylation reactions at the indazole nitrogen atoms allow for the introduction of diverse substituents. rsc.org

| Reaction Type | Reagent(s) | Position of Functionalization | Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-6-(pentafluorosulfanyl)-1H-indazole | rsc.orgresearchgate.net |

| Iodination | N-Iodosuccinimide (NIS) | C3 | 3-Iodo-6-(pentafluorosulfanyl)-1H-indazole | rsc.orgresearchgate.net |

| Nitration | Fuming HNO3 / H2SO4 | C7 | 7-Nitro-6-(pentafluorosulfanyl)-1H-indazole | rsc.orgresearchgate.net |

| Acetylation | Acetic Anhydride | N1 | 1-Acetyl-6-(pentafluorosulfanyl)-1H-indazole | rsc.orgresearchgate.net |

| Benzylation | Benzyl Bromide, K2CO3 | N1 | 1-Benzyl-6-(pentafluorosulfanyl)-1H-indazole | rsc.orgresearchgate.net |

General Synthetic Approaches to SF5-Substituted Indoles and Related Heterocycles

Beyond the specific synthesis of 6-SF5-indazole, several general methodologies have been developed for the synthesis of SF5-substituted indoles and other related heterocycles. These approaches provide broader access to a range of SF5-functionalized compounds.

Vicarious Nucleophilic Substitution (VNS) Protocols for SF5-Aryl Indoles

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the C-H functionalization of electron-deficient aromatic rings, such as nitro(pentafluorosulfanyl)benzenes. researchgate.netnih.gov This reaction allows for the introduction of a carbon substituent ortho or para to the nitro group, which can then be used to construct a heterocyclic ring. wikipedia.org

In a typical VNS protocol for SF5-indoles, 1-nitro-3-(pentafluorosulfanyl)benzene or 1-nitro-4-(pentafluorosulfanyl)benzene reacts with a carbanion derived from a nucleophile like phenoxyacetonitrile or chloromethyl phenyl sulfone. researchgate.netacs.orgiupac.org The reaction with 1-nitro-3-(pentafluorosulfanyl)benzene yields a mixture of 4- and 6-substituted products. nih.gov The resulting intermediate undergoes subsequent reduction of the nitro group, followed by cyclization to form the indole (B1671886) ring. researchgate.netiupac.org This two-step, atom-economical route provides efficient access to 5- and 6-(pentafluorosulfanyl)-1H-indoles. researchgate.netacs.orgiupac.org

| SF5-Aryl Precursor | Nucleophile | Key Steps | Product | Reference |

| 1-Nitro-3-(pentafluorosulfanyl)benzene | Phenoxyacetonitrile | 1. VNS 2. Catalytic Hydrogenation | 6-(Pentafluorosulfanyl)-1H-indole | researchgate.netacs.orgiupac.org |

| 1-Nitro-4-(pentafluorosulfanyl)benzene | Phenoxyacetonitrile | 1. VNS 2. Catalytic Hydrogenation | 5-(Pentafluorosulfanyl)-1H-indole | researchgate.netacs.orgiupac.org |

| 1-Nitro-3-(pentafluorosulfanyl)benzene | Chloromethyl phenyl sulfone | 1. VNS 2. Nitro reduction 3. Imine formation 4. Cyclization | 2-Aryl-6-(pentafluorosulfanyl)-1H-indole | researchgate.netacs.orgiupac.org |

Radical Addition and Cyclization Methodologies to Access SF5-Heterocycles

Radical-based methods offer a distinct approach to synthesizing SF5-containing heterocycles. These reactions typically involve the radical addition of a pentafluorosulfanyl source, such as pentafluorosulfanyl chloride (SF5Cl), to an unsaturated bond, followed by an intramolecular cyclization. acs.orgclockss.org

A notable example is the synthesis of 2-SF5-indoles. acs.org This strategy begins with the radical addition of SF5Cl to the alkyne functionality of a 2-ethynylaniline derivative. acs.org This is followed by a base-induced dehydrochlorination and a 5-endo-dig cyclization to construct the indole ring. acs.org This sequence can be performed as a telescoped, two-step procedure, making it an appealing and scalable method for accessing a new class of SF5-heterocycles. acs.org Free-radical cyclization reactions are powerful tools for building mono- and polycyclic compounds, often proceeding with high regio- and stereoselectivity under mild conditions. clockss.orgnih.gov

Palladium-Catalyzed C-H Oxidative Cyclization for SF5-Functionalized Indoles

Transition-metal catalysis, particularly with palladium, has emerged as a highly effective strategy for constructing indole skeletons via C-H bond functionalization. nih.govresearchgate.net An efficient one-pot Pd-catalyzed C-H oxidative cyclization has been developed for the synthesis of SF5-functionalized indoles from readily available pentafluorosulfanylanilines and ketones. caltech.edu

The proposed mechanism involves the coordination of the Pd(II) catalyst to an enamine intermediate, formed from the aniline and ketone. nih.gov This is followed by an intramolecular C-H activation and cyclization, and a subsequent β-hydride elimination affords the indole product and a Pd(0) species. nih.gov An oxidant is used to regenerate the active Pd(II) catalyst, allowing the catalytic cycle to continue. nih.gov This method provides a facile route to SF5-indoles with moderate yields and avoids the need for pre-functionalized starting materials. caltech.edu

Chlorine-Fluorine Exchange Reactions in SF₅-Arene Synthesis

The introduction of the pentafluorosulfanyl (SF₅) group onto an aromatic ring is a critical step in the synthesis of precursors for molecules like this compound. A practical and widely used method involves a two-step approach: the oxidative chlorotetrafluorination of an aryl disulfide to form an aryl-SF₄Cl intermediate, followed by a chlorine-fluorine (Cl-F) exchange reaction. rsc.org

This final Cl-F exchange step can be challenging, especially for arenes bearing electron-withdrawing groups, which is relevant for many pharmaceutical intermediates. rsc.org The difficulty arises from the reduced reactivity of the sulfur center towards nucleophilic fluoride sources. To overcome this, several reagents have been developed to facilitate this transformation.

Key Reagents and Conditions:

Iodine Pentafluoride (IF₅): IF₅ has been identified as a highly effective reagent for the Cl-F exchange in electron-deficient (hetero)aryl sulfur chlorotetrafluorides. rsc.org This method has successfully been used for the synthesis of SF₅-pyridines and SF₅-benzenes with nitro or trifluoromethyl groups. rsc.org The reaction is typically carried out at elevated temperatures, and the use of IF₅ can suppress side reactions like C-S bond cleavage. rsc.org

Silver(I) Fluoride (AgF): AgF is another effective reagent for the Cl-F exchange, particularly in the synthesis of SF₅-pyridines from the corresponding SF₄Cl-pyridines. rsc.org

Silver(I) Tetrafluoroborate (AgBF₄): A protocol using AgBF₄ has been developed for the Cl-F exchange in (hetero)aryl tetrafluorosulfanyl chlorides. This method is advantageous due to the ease of handling and stability of AgBF₄ and is effective for synthesizing electron-deficient pentafluorosulfanyl (hetero)arenes. researchgate.net

The general scheme for this two-step synthesis of an SF₅-arene, a precursor to this compound, is depicted below:

Step 1: Oxidative Chlorotetrafluorination Ar-S-S-Ar + Oxidizing Agent/Fluorinating Source → 2 Ar-SF₄Cl

Step 2: Chlorine-Fluorine Exchange Ar-SF₄Cl + Fluorinating Reagent (e.g., IF₅, AgF, AgBF₄) → Ar-SF₅

While a specific protocol for the synthesis of the direct precursor to this compound via this method is not detailed in the provided search results, the principles outlined are directly applicable. Starting from a suitable di(aminophenyl) disulfide, one could envision a pathway involving protection of the amino group, followed by the two-step SF₅ introduction and subsequent indazole ring formation.

Broader Methodological Advances in Indazole Synthesis Applicable to SF₅ Analogues

The construction of the indazole ring itself can be achieved through a variety of synthetic strategies. The following sections detail several modern and classical methods that are applicable to the synthesis of indazoles, including those substituted with robust groups like SF₅.

Benzyne Annulation Chemistry and [3+2] Cycloadditions for Indazole Formation

The reaction of benzynes with 1,3-dipoles, known as a [3+2] cycloaddition, is a powerful and direct method for constructing the 1H-indazole skeleton. Benzynes are highly reactive intermediates that can be generated in situ under mild conditions from precursors like o-(trimethylsilyl)aryl triflates. nih.gov

This methodology has been successfully applied using various diazo compounds as the 1,3-dipole component. The reaction proceeds efficiently at room temperature in the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), offering good to excellent yields of a wide range of substituted indazoles. nih.gov

Nitroarene-Based Cyclization Strategies (e.g., Bartoli, Reissert, Cadogan, Leimgruber–Batcho)

Cyclization reactions starting from substituted nitroarenes are classical and effective routes for the synthesis of various nitrogen-containing heterocycles, including indazoles and their structural relatives, indoles.

Cadogan Reaction: This is a reductive cyclization method used for synthesizing 2H-indazoles from nitroaromatic compounds. nih.govorganic-chemistry.org The reaction typically involves high temperatures and the use of trialkyl phosphites or phosphines as reducing agents. nih.govacs.org However, milder conditions have been developed, for instance, using tri-n-butylphosphine at 80°C. organic-chemistry.org The reaction is believed to proceed through a nitrene intermediate generated by the deoxygenation of the nitro group. nih.gov A one-pot condensation of an o-nitrobenzaldehyde with an amine followed by Cadogan cyclization provides a regioselective route to substituted 2H-indazoles. organic-chemistry.org

Bartoli Indole Synthesis: This reaction involves the treatment of ortho-substituted nitroarenes with vinyl Grignard reagents to form indoles. wikipedia.orgjk-sci.comname-reaction.comonlineorganicchemistrytutor.com The presence of a bulky ortho-substituent generally leads to higher yields. wikipedia.orgjk-sci.com While this method directly yields indoles, the underlying principle of using a nitroarene precursor and inducing cyclization is a relevant concept in heterocyclic synthesis.

Reissert Indole Synthesis: This method synthesizes indoles from o-nitrotoluenes and diethyl oxalate. wikipedia.orgresearchgate.netresearchgate.netyoutube.comyoutube.com The process involves a condensation reaction followed by a reductive cyclization. wikipedia.org

Leimgruber–Batcho Indole Synthesis: This is a highly versatile method that produces indoles from o-nitrotoluenes by first forming an enamine, which is then reductively cyclized. wikipedia.orgclockss.orgresearchgate.netresearchgate.netyoutube.com This two-step process is known for its high yields and mild reaction conditions. wikipedia.org

While the Bartoli, Reissert, and Leimgruber-Batcho reactions are primarily for indole synthesis, the strategic use of nitroarenes as precursors for N-heterocycle formation is a shared theme. The reductive cyclization of a suitably substituted o-nitrobenzylamine derivative, for instance, could be envisioned as a pathway to an indazole. Indeed, nitroreductase-triggered indazole formation from 2-nitrobenzylamines has been reported as a biocatalytic approach. chemrxiv.org

Transition Metal-Catalyzed Indazole Ring Construction

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective pathways for the construction of complex molecules, including the indazole scaffold. benthamdirect.combohrium.com Various metals, particularly palladium, rhodium, and copper, have been employed in catalytic cycles that typically involve C-H activation, C-N bond formation, or N-N bond formation. nih.gov

Recent reviews highlight the significant progress in this area, enabling the creation of a wide array of indazole derivatives. benthamdirect.combohrium.com These methods often provide advantages in terms of functional group tolerance and reaction efficiency. For example, palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported as a ligand-free method for synthesizing 1H-indazoles. nih.gov Copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos is another example of a transition metal-catalyzed route to 2,3-disubstituted 2H-indazoles. nih.gov

Below is a table summarizing some examples of transition metal-catalyzed indazole syntheses.

| Catalyst System | Starting Materials | Product Type | Reference |

| Palladium | Aminohydrazones | 1H-Indazoles | nih.gov |

| Rhodium(III) | Azobenzenes and α-keto aldehydes | 3-Acylated-2H-indazoles | nih.gov |

| Copper | 2-(1-substituted vinyl) anilines and aryl nitrosos | 2,3-Aryl-2H-indazoles | nih.gov |

| Copper(I) | Substituted 2-halophenylhydrazines | 2,3-Dihydro-1H-indazoles | mdpi.com |

N-Tosylhydrazone and Diazo Compound Mediated Routes to 1H-Indazoles

N-tosylhydrazones are stable, crystalline solids that can serve as convenient in situ precursors for diazo compounds. These diazo compounds can then participate in cycloaddition reactions to form indazoles. A notable application is the reaction of N-tosylhydrazones with in situ generated benzynes to afford 3-substituted 1H-indazoles. This reaction proceeds under transition-metal-free conditions and demonstrates a broad substrate scope. researchgate.net

The general mechanism involves the base-mediated elimination of p-toluenesulfinic acid from the N-tosylhydrazone to generate the transient diazo compound, which is then trapped by the benzyne in a [3+2] cycloaddition.

Innovative Synthetic Technologies for Indazole Scaffolds

The quest for more efficient, safer, and sustainable chemical processes has led to the development of innovative technologies that are being applied to the synthesis of indazoles.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and greater scalability. acs.orgacs.orgresearchgate.net The use of continuous-flow reactors allows for precise control over reaction parameters such as temperature and pressure, enabling reactions to be performed under conditions that might be hazardous in a batch setup. acs.org A general and versatile one-step synthesis of a range of substituted indazoles has been developed using a commercial flow reactor system. acs.orgacs.org This approach allows for the rapid synthesis of multi-gram quantities of pharmaceutically relevant indazole fragments on demand. acs.org The Cadogan reaction, for instance, has been successfully adapted to a flow process for the synthesis of N-aryl indazoles, achieving higher efficiency compared to batch conditions. nih.gov

Photochemical Synthesis: Photochemistry provides a means to access reactive intermediates and unique reaction pathways under mild, often room-temperature, conditions. organic-chemistry.orgresearchgate.net Metal-free synthesis of 2H-indazole skeletons has been achieved through visible-light irradiation of 2-(alkynyl)aryltriazenes in the presence of arylsulfinic acids. organic-chemistry.orgresearchgate.net This reaction proceeds via an electron donor-acceptor complex without the need for an external photocatalyst. organic-chemistry.org Photochemical methods are also being explored for the interconversion of heterocyclic systems; for example, 1H- and 2H-indazoles can be photochemically rearranged to benzimidazoles. nih.govnih.gov These emerging photochemical strategies offer sustainable and efficient alternatives for the synthesis and diversification of indazole libraries. doaj.org

Photochemical Approaches

Organic photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures, including heterocyclic systems like indazoles. doaj.org These methods utilize light energy to initiate chemical transformations, often under mild reaction conditions and with high degrees of control. While the direct photochemical synthesis of this compound is a developing area, several photochemical strategies for the synthesis of the core indazole structure have been reported and are adaptable for SF5-substituted precursors.

One prominent photochemical approach involves intramolecular C-N bond formation. For instance, the photolysis of 2-azidobenzaldehydes or 2-azidobenzylamines can lead to the formation of the indazole ring system through a nitrene intermediate. The application of this methodology to an appropriately substituted 2-azido-4-(pentafluorosulfanyl)phenyl precursor could provide a direct route to the target molecule.

Another strategy leverages photocatalyzed radical cyclization reactions. These reactions often employ a photosensitizer that, upon irradiation, can promote the formation of a radical species, which then undergoes an intramolecular cyclization to form the desired heterocyclic ring. The specific reaction conditions, such as the choice of photosensitizer, solvent, and light source, are critical for optimizing the reaction yield and selectivity.

Recent advancements in photoredox catalysis have also opened new avenues for indazole synthesis. These methods utilize a photocatalyst to mediate single-electron transfer processes, enabling transformations that are often difficult to achieve through traditional thermal methods. For example, a photoredox-catalyzed intramolecular C-H amination of a suitably functionalized N-aryl hydrazine (B178648) derivative could be a viable pathway.

While specific examples detailing the photochemical synthesis of this compound are not yet prevalent in the literature, the foundational photochemical methods for indazole synthesis provide a strong basis for future research in this area. The table below summarizes general photochemical approaches that could be adapted for the synthesis of SF5-substituted indazoles.

| Photochemical Approach | Precursor Type | Key Intermediate | Potential for SF5-Indazole Synthesis |

| Photolysis of Azides | 2-Azido-4-(SF5)-phenyl derivatives | Nitrene | High |

| Photocatalyzed Radical Cyclization | Functionalized 4-(SF5)-phenyl derivatives with a radical precursor | Carbon or Nitrogen-centered radical | Moderate to High |

| Photoredox-Catalyzed C-H Amination | N-Aryl hydrazines with a 4-(SF5)-phenyl group | Radical cation/anion | High |

Electrochemical Techniques

Electro-organic synthesis offers a sustainable and powerful alternative to conventional chemical methods for the construction of heterocyclic compounds. doaj.orgnih.gov By using electricity as a "reagent," electrochemical methods can often avoid the use of harsh oxidants or reductants, minimize waste, and provide unique reactivity. The application of electrochemical techniques to the synthesis of indazoles, including those with the SF5 moiety, is a promising and growing field of study.

One of the key electrochemical strategies for indazole synthesis involves intramolecular N-N bond formation. This can be achieved through the anodic oxidation of N-aryl-N-(o-aminobenzyl)hydrazines. The oxidation process generates a radical cation, which can then undergo an intramolecular cyclization to form the indazole ring. The applied potential and the nature of the electrolyte and solvent are crucial parameters that need to be carefully controlled to achieve high efficiency.

Another electrochemical approach is the reductive cyclization of 2-nitrobenzylamines. In this method, the nitro group is electrochemically reduced to a nitroso or hydroxylamine intermediate, which then undergoes a spontaneous or acid-catalyzed cyclization with the adjacent amine to form the indazole. This method is particularly attractive as it starts from readily available starting materials.

Furthermore, electrochemical methods have been developed for the functionalization of the indazole ring itself. For example, an electrochemical method for the selective N1-acylation of indazoles has been reported. organic-chemistry.org In this process, the indazole is reduced at the cathode to form an indazole anion, which then reacts with an acid anhydride to selectively acylate the N1 position. While not a synthesis of the core ring, this demonstrates the utility of electrochemistry in modifying indazole structures.

The application of these electrochemical techniques to precursors bearing a pentafluorosulfanyl group is a logical extension of the existing methodologies. The strong electron-withdrawing nature of the SF5 group may influence the redox potentials of the starting materials, requiring careful optimization of the reaction conditions. The table below outlines some general electrochemical methods that could be applied to the synthesis of this compound.

| Electrochemical Technique | Precursor Type | Key Process | Potential for SF5-Indazole Synthesis |

| Anodic Intramolecular N-N Bond Formation | N-(4-SF5-phenyl)-N-(o-aminobenzyl)hydrazine | Anodic Oxidation and Cyclization | High |

| Cathodic Reductive Cyclization | 2-Nitro-4-(SF5)-benzylamine derivatives | Cathodic Reduction and Cyclization | High |

| Electrochemical C-H Amination | Hydrazines and 4-(SF5)-Aryl precursors | Anodic Oxidation and C-N Coupling | Moderate to High |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of SF5 Group Influence on Reactivity

The SF5 group is often considered a "super-trifluoromethyl" group, but its effects on molecular reactivity are distinct and complex. rsc.orgacademie-sciences.fr Its potent electron-withdrawing nature, significant steric bulk, and large dipole moment collectively modulate the electronic and steric environment of the 6-(pentafluorosulfanyl)-1H-indazole molecule, thereby directing the pathways of various organic reactions. rsc.orgresearchgate.netrowansci.com

The pentafluorosulfanyl (SF5) group is frequently compared to the trifluoromethyl (CF3) group due to their shared property as strong electron-withdrawing substituents. researchgate.net However, significant differences in their steric and electronic profiles lead to divergent reactivity in analogous compounds.

Electronic Properties: The SF5 group is one of the most electron-withdrawing and electronegative groups known in organic chemistry. rowansci.comresearchgate.net Its Hammett parameters (σm = 0.61, σp = 0.68) are nearly equivalent to those of a nitro group (NO2) and significantly greater than those of the CF3 group (σm = 0.43, σp = 0.54), indicating a more powerful inductive and resonance electron-withdrawing effect. researchgate.net This enhanced electron-withdrawing capacity makes the aromatic ring of this compound more electron-deficient than its 6-(trifluoromethyl)-1H-indazole counterpart, influencing its susceptibility to nucleophilic and electrophilic attack.

Steric and Physical Properties: The SF5 group is sterically larger than the CF3 group. The calculated volume of an SF5 group is 55.4 ų, compared to 34.6 ų for a CF3 group. rsc.org Despite its size, which is often compared to a tert-butyl group, the SF5 group has a low rotational barrier around the C-S bond due to its octahedral geometry. rsc.orgresearchgate.net Furthermore, the SF5 group imparts greater lipophilicity (Hansch parameter, π = 1.51) than the CF3 group (π = 0.88). researchgate.net This combination of properties can affect solubility, membrane permeability, and binding interactions in biological and material science contexts. rowansci.com

In reactions, these differences manifest clearly. For instance, in copper-catalyzed cyclopropanation reactions, ligands substituted with SF5 groups have been shown to dramatically improve yields and stereoselectivity compared to their CF3 analogues. rsc.org The greater steric demand and distinct electronic influence of the SF5 group can alter transition state geometries and energies in ways that the CF3 group cannot. researchgate.net

Table 1: Comparative properties of the Pentafluorosulfanyl (SF5) and Trifluoromethyl (CF3) groups. rsc.orgresearchgate.net

The powerful electronic and steric nature of the SF5 group at the C6 position of the indazole ring exerts significant directing effects on reaction pathways.

Electronic Directing Effects: As a potent electron-withdrawing group, the SF5 substituent deactivates the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution. Any substitution would be directed to the meta positions (C5 and C7) relative to the SF5 group. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, although the indazole ring system's inherent reactivity complicates this. The strong dipole moment associated with the SF5 group can also influence reactions that proceed through charge-separated transition states. rsc.orgresearchgate.netnih.gov

Steric Directing Effects: The steric bulk of the SF5 group can hinder attack at the adjacent C5 and C7 positions. rsc.orgresearchgate.net This steric hindrance can be exploited to control regioselectivity in substitution reactions. For example, in reactions where both C5 and C7 are electronically viable sites for attack, the bulkiness of the SF5 group may favor reaction at the more accessible C7 position. This effect is critical in directing the approach of reagents and can influence the conformational preferences of reaction intermediates. researchgate.netresearchgate.net

The unique combination of steric demand and a strong dipole moment allows the SF5 group to exert stereochemical control in certain organic reactions. rsc.org This control is most pronounced in reactions that involve transition states with significant charge separation. rsc.orgnih.govrsc.org

The profound dipole moment of the SF5 group can influence the stereochemical course of reactions by stabilizing or destabilizing charged intermediates or transition states through space. rsc.orgresearchgate.net For example, in reactions like the Staudinger ketene-imine cycloaddition, the SF5 group has been used to control diastereoselectivity. rsc.orgnih.gov The alignment of the molecular dipole in the transition state can favor one stereochemical outcome over another.

Furthermore, the steric bulk of the SF5 group can control stereochemistry in sigmatropic rearrangements and other pericyclic reactions by dictating the facial selectivity of the approach of reacting partners. rsc.org While specific studies on this compound are limited, the principles established for other SF5-containing aromatic systems suggest that the SF5 group would be a powerful tool for directing stereochemical outcomes in reactions on the indazole core or its side chains. rsc.orgrsc.org

Reactions at the Indazole Heteroatom: N1 and N2 Reactivity

The indazole ring contains two nitrogen atoms, N1 and N2, which can be sites for substitution reactions such as alkylation and arylation. The regioselectivity of these reactions is a critical aspect of indazole chemistry, as the position of the substituent dramatically affects the properties and biological activity of the resulting molecule. nih.govnih.gov The electronic nature of substituents on the benzene ring plays a crucial role in determining the N1/N2 selectivity. nih.govbeilstein-journals.org

The N-alkylation or N-arylation of this compound can theoretically yield two different regioisomers: the N1-substituted and the N2-substituted product. The outcome is governed by a combination of steric and electronic factors, as well as reaction conditions (base, solvent, electrophile). nih.govnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net In many N-alkylation reactions, this thermodynamic preference leads to the formation of the N1-substituted product as the major isomer. nih.govbeilstein-journals.org However, the regioselectivity can be highly dependent on the substitution pattern of the indazole.

For indazoles with substituents on the benzenoid ring, electronic effects are a key determinant. The strong electron-withdrawing SF5 group at the C6 position decreases the electron density across the entire bicyclic system, particularly affecting the N1 and N2 atoms of the pyrazole (B372694) ring. While specific data for the 6-SF5 derivative is not extensively documented, studies on other indazoles with electron-withdrawing groups (like NO2) show that such groups can influence the N1/N2 ratio. nih.gov For example, a C7 substituent often sterically hinders the N1 position, favoring N2 alkylation. nih.govbeilstein-journals.org In the case of a C6 substituent like SF5, steric hindrance is less of a direct factor for N1 vs. N2, making electronic effects more dominant. The precise outcome would depend on the interplay between the deactivating effect of the SF5 group and the specific reaction conditions, with some protocols favoring N1 substitution while others can be optimized for N2. nih.govorganic-chemistry.org For instance, using sodium hydride in THF often promotes N1 selectivity, whereas other conditions might favor the N2 isomer. nih.gov

Table 2: General trends in regioselectivity of N-alkylation for indazoles with electron-withdrawing substituents. nih.govbeilstein-journals.org

Indazole exists as a mixture of two principal annular tautomers: 1H-indazole and 2H-indazole. nih.govresearchgate.net In the unsubstituted parent compound, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ (3.6 kcal/mol). chemicalbook.comnih.gov This equilibrium is a fundamental aspect of indazole chemistry and influences its reactivity. nih.gov

The isomerization between the 1H and 2H forms can occur, and the reaction conditions can determine the final product distribution in substitution reactions. nih.gov Reactions proceeding under kinetic control may yield a product ratio that reflects the relative reactivity of the tautomers present, while reactions under thermodynamic control will favor the formation of the most stable substituted isomer, which is typically the N1-substituted product. beilstein-journals.orgnih.gov Understanding these dynamics is crucial for selectively synthesizing either the 1H- or 2H-substituted derivatives of 6-(pentafluorosulfanyl)indazole.

Reactivity of the Indazole Carbon Skeleton

The carbon framework of this compound, particularly the benzene ring, is also subject to various transformations that allow for extensive molecular diversification.

The pentafluorosulfanyl group is a strong deactivating and meta-directing substituent in electrophilic aromatic substitution. However, the inherent reactivity of the indazole ring system allows for the introduction of various functional groups onto the peripheral positions of the fused aromatic ring. Research has demonstrated that the 6-SF₅-indazole core can be successfully functionalized through electrophilic substitution reactions. nih.govrsc.org

Specifically, derivatives such as bromo, iodo, and nitro-substituted 6-SF₅-indazoles have been synthesized and characterized. nih.govrsc.org These transformations are crucial as they introduce versatile chemical handles that can be used for further synthetic modifications, for example, in cross-coupling reactions to build more complex molecules. The ability to introduce halogens and nitro groups underscores the utility of this scaffold in medicinal chemistry and materials science, where fine-tuning of electronic and steric properties is essential.

Table 2: Functionalization of the Aromatic Ring of this compound

| Reaction | Reagent(s) | Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br₂ | Bromo-6-(pentafluorosulfanyl)-1H-indazole | nih.gov, rsc.org |

| Iodination | N-Iodosuccinimide (NIS) or I₂ | Iodo-6-(pentafluorosulfanyl)-1H-indazole | nih.gov, rsc.org |

Intramolecular cyclization is the cornerstone of synthesizing the indazole core itself. While specific intramolecular cyclization or annulation reactions starting from this compound are not extensively documented, the synthesis of the compound relies on such a mechanism. Typical indazole syntheses involve the cyclization of suitably substituted aromatic precursors, such as o-toluidines, 2-halobenzaldehydes, or arylhydrazones. chemicalbook.comkfupm.edu.saorganic-chemistry.org For the 6-SF₅ derivative, a plausible synthetic route involves the cyclization of a precursor like a 2-methyl-4-(pentafluorosulfanyl)aniline derivative or a 2-halo-4-(pentafluorosulfanyl)benzaldehyde derivative with a hydrazine (B178648) source.

Furthermore, the reactivity of the SF₅ group and the indazole nucleus suggests potential for more complex transformations. For instance, SF₅-containing alkynes are known to participate in [4+2] Diels-Alder cycloadditions and 1,3-dipolar cycloadditions, indicating the potential for derivatives of 6-SF₅-indazole to undergo annulation reactions if appropriate functional groups are introduced onto the scaffold. academie-sciences.fr The synthesis of complex polycyclic N-heterocycles through metal-catalyzed intramolecular cyclizations of appropriately functionalized precursors is a modern synthetic strategy that could potentially be applied to derivatives of 6-SF₅-indazole. rsc.org

Indazoles can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. The 3H-tautomer is generally the least stable of the three. Consequently, 3H-indazoles, which can be formed under certain reaction conditions, often undergo rearrangement to the more thermodynamically stable 1H or 2H aromatic systems. organic-chemistry.org

This rearrangement is a fundamental characteristic of the indazole ring system. For example, during certain N-acylation reactions, an initially formed N2-acyl indazole may rearrange to the more stable N1-acyl regioisomer. beilstein-journals.org While specific studies on the rearrangement of a putative 6-(pentafluorosulfanyl)-3H-indazole are not available, it is expected that this derivative would follow the general principle. The potent electron-withdrawing SF₅ group at the C6 position would likely influence the electronic distribution within the molecule, potentially affecting the kinetics and the thermodynamic equilibrium of the rearrangement process, but the inherent instability of the 3H-tautomer relative to the aromatic 1H- and 2H-forms would still drive the isomerization.

Structural Characterization and Advanced Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the precise elucidation of molecular structures in solution. For 6-(pentafluorosulfanyl)-1H-indazole, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides unambiguous assignment of all atoms and offers insights into the electronic environment of the molecule.

¹H, ¹³C, and ¹⁹F NMR for Precise Structural Elucidation

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the indazole ring system. The chemical shifts are influenced by the presence of the highly electronegative SF₅ group. Similarly, the ¹³C NMR spectrum reveals the carbon framework of the molecule, with the carbon atom directly attached to the SF₅ group showing a distinct chemical shift due to strong deshielding effects. nih.gov

The ¹⁹F NMR spectrum is particularly informative, typically showing a characteristic A₄B pattern for the SF₅ group, which consists of a quintet for the four equatorial fluorine atoms (Fₑ) and a multiplet for the single axial fluorine atom (Fₐ). This pattern arises from the coupling between the non-equivalent fluorine nuclei.

Analysis of Chemical Shifts and Coupling Constants in SF₅-Indazoles

The chemical shifts (δ) and coupling constants (J) observed in the NMR spectra of SF₅-indazoles provide valuable information about the electronic distribution and through-bond connectivity within the molecule. The electron-withdrawing nature of the SF₅ group generally leads to a downfield shift for the protons and carbons of the indazole ring compared to the unsubstituted parent compound.

The coupling constants between the fluorine atoms of the SF₅ group and the adjacent aromatic protons (⁴JHF) and carbons (³JCF and ⁴JCF) are particularly useful for confirming the position of the SF₅ substituent on the indazole ring. The magnitude of these couplings is dependent on the number of bonds separating the interacting nuclei.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| ¹H | Varies for H3, H4, H5, H7 | J-coupling between adjacent protons |

| ¹³C | Varies for C3, C3a, C4, C5, C6, C7, C7a | J-coupling with ¹⁹F and ¹H |

| ¹⁹F (Fₑ) | Quintet | ¹J(Fₑ-S), ²J(Fₑ-Fₐ) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Identification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition of this compound. The high accuracy of this technique provides strong evidence for the molecular formula of the compound. nih.gov

Furthermore, analysis of the fragmentation pattern in the mass spectrum offers valuable structural information. The fragmentation of indazole-type compounds often involves characteristic losses of small molecules or radicals. researchgate.net For this compound, fragmentation pathways may involve the loss of the SF₅ group or cleavage of the indazole ring, providing further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of functional groups and the characterization of chemical bonds. psu.edu

For this compound, the IR and Raman spectra are expected to show characteristic absorption bands corresponding to the vibrations of the indazole ring and the SF₅ group. The N-H stretching vibration of the indazole ring typically appears in the region of 3100-3500 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present. The SF₅ group has several characteristic vibrational modes, including S-F stretching and bending vibrations, which are typically observed in the fingerprint region of the spectrum. spectroscopyonline.combiointerfaceresearch.com

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| S-F Stretch | 700 - 900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.

Determination of Molecular Geometry and Conformation in the Crystalline State

A single-crystal X-ray diffraction analysis of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. nih.gov This data provides a detailed picture of the molecular geometry and conformation in the solid state. The analysis would confirm the planarity of the indazole ring system and reveal the geometry of the SF₅ group, which is expected to be octahedral. Furthermore, the crystal packing can be analyzed to identify any intermolecular interactions, such as hydrogen bonding or π-π stacking, that may be present in the solid state. nih.govnih.gov

Table 3: List of Compounds

| Compound Name |

|---|

Analysis of Intermolecular Interactions and Crystal Packing

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield specific experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its intermolecular interactions and crystal packing, which would typically be derived from single-crystal X-ray diffraction data, cannot be provided at this time.

In the absence of a determined crystal structure for this specific compound, a general discussion of the types of intermolecular interactions that could be anticipated can be made based on studies of other molecules containing the pentafluorosulfanyl (SF₅) group. Research into the supramolecular chemistry of SF₅-containing compounds suggests that interactions such as C–H···F and F···F contacts are often significant in their crystal packing. The SF₅ group, with its axial and four equatorial fluorine atoms, can participate in various weak hydrogen bonds and halogen-halogen interactions, which would be expected to play a crucial role in the solid-state assembly of this compound. Computational studies on related aryl-SF₅ derivatives have also highlighted the importance of electrostatic potential in dictating these interactions. However, without specific crystallographic data for the title compound, any such discussion remains speculative.

Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Intermolecular Interactions | Data not available |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

An extensive review of scientific literature did not uncover any specific studies detailing the experimental electronic absorption and emission spectroscopic data for this compound. Therefore, a comprehensive analysis of its photophysical properties, including absorption and emission maxima, quantum yields, and excited-state dynamics, cannot be presented.

While general principles of photophysics suggest that the introduction of a strong electron-withdrawing group like the pentafluorosulfanyl (SF₅) moiety onto the indazole scaffold would influence its electronic transitions, specific experimental values are required for a detailed characterization. Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict the photophysical properties of novel compounds. researchgate.netrsc.org However, no dedicated computational studies on the electronic spectra of this compound were found in the searched resources.

Data Table: Photophysical Properties of this compound

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | Data not available | - |

| Molar Absorptivity (ε) | Data not available | - |

| Emission Maximum (λ_em) | Data not available | - |

| Fluorescence Quantum Yield (Φ_f) | Data not available | - |

Computational and Theoretical Investigations in Sf5 Indazole Chemistry

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the stability, geometry, and electronic nature of molecules. For SF5-substituted indazoles, these methods are crucial for predicting the preferred tautomeric forms and understanding the powerful electron-withdrawing effects of the SF5 substituent.

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of medium to large-sized molecules. For indazole and its derivatives, DFT methods, particularly using hybrid functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)), have been successfully employed to determine molecular geometries and relative energies. nih.govnih.gov

In the case of 6-(pentafluorosulfanyl)-1H-indazole, DFT calculations are essential for:

Tautomer Stability: The indazole ring can exist in two tautomeric forms, 1H- and 2H-indazole. DFT calculations can accurately predict the energy difference between these two forms. For the parent indazole, the 1H-tautomer is known to be more stable than the 2H-tautomer by approximately 15-20 kJ·mol⁻¹. nih.gov A similar computational approach would be applied to this compound to determine if the strong electronic perturbation of the SF5 group alters this preference.

Geometric Parameters: Optimization of the molecular geometry at a DFT level provides detailed information on bond lengths, bond angles, and dihedral angles. This is particularly important for analyzing the geometry around the sulfur atom and the distortions in the indazole ring induced by the bulky and highly electronegative SF5 group.

Electronic Properties: DFT is used to compute key electronic descriptors. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Energetic Properties This table provides an example of the kind of data generated from DFT calculations for indazole systems. Actual values for this compound would require a specific computational study.

| Property | 1H-Indazole (Example) | 2H-Indazole (Example) |

| Total Energy (Hartree) | -397.345 | -397.338 |

| Relative Energy (kJ·mol⁻¹) | 0.0 | +18.4 |

| HOMO Energy (eV) | -6.5 | -6.3 |

| LUMO Energy (eV) | -0.8 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.2 |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are often used to obtain even higher accuracy for electronic structure and energetics. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a more rigorous treatment of electron correlation than standard DFT functionals.

For indazole systems, MP2 calculations with extensive basis sets (e.g., MP2/6-311G**) have been used to provide benchmark energy differences between tautomers. nih.govrsc.org For this compound, such high-level ab initio calculations would serve to:

Validate the results obtained from more economical DFT methods.

Provide highly reliable data for the dipole moment and electrostatic potential, which are crucial for understanding intermolecular interactions. rsc.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are vital for predicting and interpreting complex spectroscopic data. By simulating spectra, researchers can assign experimental signals with confidence and gain a deeper understanding of the underlying molecular properties.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of quantum chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach, typically performed using a DFT functional like B3LYP. nih.govrsc.orgresearchgate.net This method calculates the magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts (δ) for comparison with experimental data. nih.gov

For this compound, GIAO calculations would be invaluable for:

¹H and ¹³C NMR Assignment: Unambiguously assigning the signals in the proton and carbon NMR spectra, especially for the aromatic protons and carbons of the indazole core.

¹⁹F NMR Prediction: The SF5 group gives rise to a characteristic ¹⁹F NMR spectrum. GIAO calculations can predict the chemical shifts of the axial and equatorial fluorine atoms, aiding in the structural confirmation of the molecule. The pentafluorosulfanyl group has been explored as a superior ¹⁹F magnetic resonance reporter group compared to the more common trifluoromethyl (CF3) group. acs.org

Table 2: Example of GIAO-Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Indazole Core This table illustrates how theoretical GIAO values are compared with experimental data. The values shown are representative for an indazole ring and are not specific to the 6-SF5 derivative.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C3 | 134.5 | 133.7 | 0.8 |

| C3a | 122.1 | 121.5 | 0.6 |

| C4 | 120.4 | 120.0 | 0.4 |

| C5 | 127.3 | 126.8 | 0.5 |

| C6 | 121.8 | 121.1 | 0.7 |

| C7 | 110.2 | 109.9 | 0.3 |

| C7a | 140.8 | 140.1 | 0.7 |

Vibrational analysis through computational methods involves calculating the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP). The calculated frequencies are often systematically overestimated compared to experimental values and are therefore corrected using empirical scaling factors. researchgate.net

A full vibrational analysis of this compound would:

Allow for the complete assignment of the experimental IR spectrum. psu.edu

Identify characteristic vibrational modes, such as the N-H stretch, C=N stretches, and aromatic C-H bending modes.

Crucially, it would help in assigning the strong absorption bands associated with the S-F stretching and bending vibrations, which are characteristic of the SF5 group.

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of a molecule are governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling these transitions. mdpi.comnih.gov The calculation provides vertical excitation energies (which correspond to the λmax of absorption bands) and oscillator strengths (which relate to the intensity of the absorption). nih.gov

For this compound, TD-DFT calculations would be used to:

Predict the UV-Vis absorption spectrum by identifying the primary electronic transitions, such as π → π* and n → π* transitions. nih.gov

Understand how the potent electron-withdrawing SF5 group influences the energy of these transitions, likely causing a shift in the absorption maxima compared to the parent indazole.

Analyze the molecular orbitals involved in each electronic transition to provide a detailed picture of the nature of the excitation.

Table 3: Illustrative TD-DFT Output for Electronic Transitions This table shows a simplified example of the data obtained from a TD-DFT calculation to help interpret a UV-Vis spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.35 | 285 | 0.015 | n → π* (HOMO-1 → LUMO) |

| S₀ → S₂ | 4.88 | 254 | 0.210 | π → π* (HOMO → LUMO) |

| S₀ → S₃ | 5.51 | 225 | 0.175 | π → π* (HOMO → LUMO+1) |

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful insights into the energetic feasibility and selectivity of chemical reactions involving this compound. Through the application of quantum mechanical calculations, researchers can map out the entire reaction landscape, identifying key transition states and intermediates that govern the transformation process.

Transition State Characterization and Reaction Barrier Calculations

The theoretical investigation of reaction mechanisms hinges on the accurate characterization of transition states, which represent the highest energy point along the reaction coordinate. scm.com For reactions involving SF5-substituted indazoles, computational methods such as Density Functional Theory (DFT) are employed to locate and verify these fleeting structures. A key feature of a correctly identified transition state is the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction pathway. scm.comyoutube.com

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, general principles of transition state theory are routinely applied to similar heterocyclic and SF5-containing systems. rsc.orgnih.gov For instance, in reactions such as electrophilic substitution or N-alkylation, the large dipole moment and steric bulk of the SF5 group are expected to significantly influence the energy barriers. rsc.org The electron-withdrawing nature of the SF5 group can affect the nucleophilicity of the indazole ring, thereby altering the activation energy for reactions at different positions. researchgate.net

Table 1: Hypothetical Reaction Barrier Data for Electrophilic Aromatic Substitution on 6-SF5-Indazole

| Reaction Position | Calculated Method | Reaction Barrier (kcal/mol) |

| C3 | DFT (B3LYP/6-31G) | 25.8 |

| C4 | DFT (B3LYP/6-31G) | 32.1 |

| C5 | DFT (B3LYP/6-31G) | 29.5 |

| C7 | DFT (B3LYP/6-31G) | 28.3 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from transition state calculations. Actual values would require specific computational studies.

Analysis of Reaction Coordinates and Selectivity

The analysis of the reaction coordinate, which describes the lowest energy path from reactants to products, is crucial for understanding reaction selectivity. In the context of this compound, computational studies can predict whether a reaction will proceed via a concerted or stepwise mechanism and can rationalize the observed regioselectivity. The profound dipole moment induced by the SF5 group can lead to significant charge separation in the transition state, a factor that can be exploited to control reaction outcomes. rsc.org

For example, in cycloaddition reactions, the steric and electronic effects of the SF5 group can dictate the facial selectivity of the approaching reactant. rsc.org Computational models can quantify these interactions, providing a rationale for the preferential formation of one stereoisomer over another. While detailed analyses for this compound are sparse, studies on other SF5-substituted systems have demonstrated the utility of this approach in predicting and explaining stereochemical outcomes. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Energetic Landscape of Conformers for SF5-Indazole Systems

The rotation around the C-S bond in the SF5 group is relatively facile, leading to the potential for multiple low-energy conformers. rsc.org Computational methods can be used to map the potential energy surface associated with this rotation and other flexible bonds within the molecule. This energetic landscape reveals the relative stabilities of different conformers and the energy barriers separating them.

Influence of the SF5 Group on Molecular Conformational Preferences

The pentafluorosulfanyl group is known to exert a significant influence on the conformational preferences of molecules to which it is attached. rowansci.com Its steric bulk, which is larger than a trifluoromethyl group but smaller than a tert-butyl group, combined with its unique octahedral geometry, plays a crucial role. rsc.orgnih.gov The strong S-F bonds contribute to the group's high thermal and chemical stability. rowansci.com

Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution. nih.govresearchgate.net These simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational flexibility and how it might interact with solvent molecules or biological targets. The SF5 group's properties, such as its high electronegativity and ability to increase lipophilicity, are important parameters in these simulations. researchgate.netrowansci.com

Future Prospects and Research Horizons for 6 Pentafluorosulfanyl 1h Indazole

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity

The future development of therapeutics and functional materials based on the 6-(pentafluorosulfanyl)-1H-indazole scaffold is highly dependent on the availability of robust, efficient, and selective synthetic methods. While an effective synthesis for 6-SF₅-indazoles has been established, future research will likely focus on overcoming current limitations and expanding the synthetic toolkit. nih.govrsc.org

A major challenge in SF₅ chemistry is the handling and reactivity of pentafluorosulfanylation reagents like SF₅Cl. researchgate.net Future methodologies may focus on:

Novel SF₅ Sources: Developing safer, more stable, and easier-to-handle reagents for introducing the SF₅ group onto an existing indazole precursor or its synthetic intermediates.

Late-Stage Functionalization: Creating methods for the direct C-H pentafluorosulfanylation of the indazole core, which would provide a highly efficient route to the target compound and its derivatives.

Enhanced Regioselectivity: While methods for the synthesis of the 6-substituted isomer exist, improving the regiocontrol during the formation of the indazole ring or the introduction of the SF₅ group remains a critical goal to avoid tedious separation of isomers. researchgate.net Research into directing group strategies or catalyst systems that favor substitution at the C6 position will be invaluable.

The table below summarizes potential next-generation synthetic strategies.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Telescoped/One-Pot Reactions | Reduced workup, time, and resource efficiency. | Combining cyclization and SF₅-installation steps. |

| Late-Stage C-H Functionalization | Access to complex derivatives from advanced intermediates. | Development of novel catalysts and SF₅ reagents. |

| Flow Chemistry Synthesis | Improved safety, scalability, and control over reaction parameters. | Adapting existing batch syntheses to continuous flow systems. |

Deeper Mechanistic Understanding of SF₅-Directed Reactivity in Complex Systems

The pentafluorosulfanyl group is one of the most electron-withdrawing groups known, profoundly influencing the electronic landscape of the aromatic ring to which it is attached. researchgate.net A deeper mechanistic understanding of how the SF₅ group at the C6 position modulates the reactivity of the indazole ring system is crucial for predicting its behavior and designing new applications.

Future research should aim to:

Quantify Electronic Effects: Employing a combination of experimental techniques (e.g., pKa measurements, kinetic studies) and computational chemistry to precisely quantify the inductive and resonance effects of the SF₅ group on the indazole's pyrazole (B372694) and benzene (B151609) rings. nih.gov

Investigate Reaction Pathways: Studying how the SF₅ group influences the mechanism of key reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SₙAr), and metal-catalyzed cross-coupling reactions. For example, in reactions of related nitro-(pentafluorosulfanyl)benzenes, the formation of anionic σH adducts is a key mechanistic step, a pathway that likely influences the reactivity of SF₅-indazoles as well. nih.gov

Elucidate Tautomerism: Investigating the influence of the SF₅ group on the tautomeric equilibrium between the 1H- and 2H-forms of the indazole ring, as this has significant implications for its biological activity and chemical reactivity.

Exploration of Novel Chemical Transformations and Rearrangements Initiated or Influenced by the SF₅ Group

The potent electron-withdrawing nature of the SF₅ group can be harnessed to drive novel chemical transformations that are otherwise inaccessible. Future research will explore the unique reactivity imparted by this group to develop new synthetic methodologies and molecular scaffolds.

Key areas of exploration include:

Nucleophilic Aromatic Substitution (SₙAr): The SF₅ group is expected to strongly activate the indazole ring towards SₙAr reactions. This could allow for the displacement of leaving groups (e.g., halogens) at positions ortho and para to the SF₅ group, providing straightforward access to a wide array of new derivatives.

Directed Metalation: Investigating the ability of the SF₅ group and the pyrazole nitrogen atoms to direct ortho-lithiation or other metalations, which would serve as a powerful handle for regioselective functionalization of the indazole core.

Davis-Beirut Type Reactions: Exploring reactions analogous to the Davis reaction, where nitro-(pentafluorosulfanyl)benzenes react with arylacetonitriles to form SF₅-containing benzisoxazoles. nih.govbeilstein-journals.org Applying this chemistry to SF₅-nitroindazoles could yield novel fused heterocyclic systems.

Rearrangement Reactions: Investigating whether the presence of the SF₅ group can trigger or influence skeletal rearrangements, potentially leading to the discovery of entirely new heterocyclic cores under thermal, photochemical, or catalytic conditions.

The table below outlines potential transformations for future study.

| Reaction Type | Position(s) on Indazole Ring | Potential Products |

| Nucleophilic Aromatic Substitution | C5, C7 | Amines, ethers, thioethers, etc. |

| Directed ortho-Metalation | C5, C7 | Halogenated, carboxylated, or borylated derivatives. |

| Cycloaddition Reactions | Pyrazole Ring | Fused polycyclic systems. |

Application of Advanced Computational Techniques for Predictive Chemical Design and Discovery

Computational chemistry provides a powerful, cost-effective tool for accelerating the discovery and optimization of novel compounds. nih.govrsc.org For this compound, advanced computational techniques can offer profound insights and guide synthetic efforts.

Future research directions in this area include:

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways, calculate activation barriers, and predict the regioselectivity of various transformations. researchgate.netresearchgate.net This can help prioritize experimental efforts towards the most promising synthetic routes.

In Silico Screening: Employing molecular docking and virtual screening to predict the binding affinity of virtual libraries of 6-SF₅-indazole derivatives against biological targets of interest, such as protein kinases or metabolic enzymes. researchgate.netrsc.org This approach can identify promising lead compounds for further development. nih.gov

Pharmacokinetic Property Prediction: Developing Quantitative Structure-Activity Relationship (QSAR) models and using molecular dynamics simulations to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new SF₅-indazole analogs. researchgate.net This is critical for designing drug candidates with favorable pharmacokinetic profiles. The high lipophilicity of the SF₅ group is a key parameter to model in this context. researchgate.net

Design and Synthesis of Chemically Versatile SF₅-Indazole Building Blocks for Chemical Biology Tool Development

The unique properties of the this compound scaffold make it an attractive starting point for the development of sophisticated tools for chemical biology. These tools can be used to probe biological systems with high precision.

Future prospects in this domain involve designing and synthesizing building blocks that can be readily incorporated into larger, functional molecules:

Photoaffinity Probes: Synthesizing derivatives with photoreactive groups (e.g., azides, diazirines) to allow for covalent labeling and identification of protein targets in complex biological mixtures.

Bioorthogonal Handles: Creating versions of 6-SF₅-indazole that contain bioorthogonal functional groups, such as alkynes or cyclopropenes, enabling their selective conjugation to reporter tags (e.g., fluorophores, biotin) in a biological environment via click chemistry. nih.gov

Fragment-Based Discovery: Using the core 6-SF₅-indazole as a fragment for screening against protein targets. Its unique properties can help explore new regions of chemical space and identify novel binding pockets. nih.gov The synthesis of an SF₅-analog of the contraceptive agent gamendazole (B1674601) demonstrates the utility of this approach. nih.govrsc.org

The development of a library of such versatile building blocks will empower researchers to explore the biological roles of target proteins and to develop new diagnostic and therapeutic strategies. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.